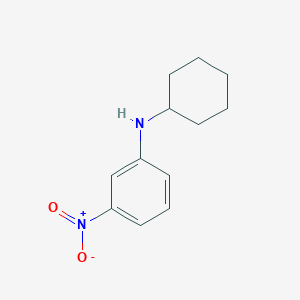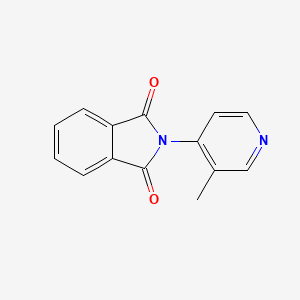![molecular formula C14H22N2O5 B14297327 2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diazaspiro[45]decane-8-carboxylic acid, 2-hydroxy-1,3-dioxo-, 1,1-dimethylethyl ester is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between two nitrogen atoms and a carboxylic acid ester group
Preparation Methods
The synthesis of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-hydroxy-1,3-dioxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the spirocyclic structure.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ester group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-hydroxy-1,3-dioxo-, 1,1-dimethylethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including enzyme inhibitors and receptor modulators.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and metabolic pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-hydroxy-1,3-dioxo-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups and spiro linkage. Similar compounds include:
- 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-(3-chloro-4-cyanophenyl)-3-methyl-, 1,1-dimethylethyl ester
- 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-[4-(methoxycarbonyl)phenyl]-3-oxo-, 1,1-dimethylethyl ester
- 8-ethyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid
These compounds share the spirocyclic structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H22N2O5 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-1,3-dioxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C14H22N2O5/c1-13(2,3)21-12(19)15-8-4-6-14(9-15)7-5-10(17)16(20)11(14)18/h20H,4-9H2,1-3H3 |
InChI Key |
IEMNBBDADGVUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)N(C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)




![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)

![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)

![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)



